molecular formula C₃₁H₃₈FNO₄ B1140951 (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester CAS No. 500731-91-9

(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester

Katalognummer B1140951
CAS-Nummer: 500731-91-9
Molekulargewicht: 507.64
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester involves biosynthetic routes and chemical modifications. Carbonyl reductase from Rhodosporidium toruloides has been identified as a potent biocatalyst for producing (3R,5S)-CDHH, a closely related intermediate, with high yield and enantioselectivity in both mono and biphasic media. Enhancements in the biosynthesis process were achieved through the use of co-solvents like Tween-80 and organic solvents, significantly improving the bioconversion efficiency and yield (Liu et al., 2018). Directed evolution of carbonyl reductase further improved its activity, offering an efficient route for asymmetric reduction and synthesis of key intermediates with high stereoselectivity and yield (Liu et al., 2017).

Wissenschaftliche Forschungsanwendungen

Biosynthesis and Biotransformation

  • Biosynthesis in Mono and Biphasic Media : A study demonstrated the effective biosynthesis of tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for synthesizing atorvastatin and rosuvastatin, using carbonyl reductase from Rhodosporidium toruloides. This process was enhanced in organic solvents and a water-octanol biphasic reaction system, leading to high yield and enantioselectivity (Liu et al., 2018).

  • Directed Evolution of Carbonyl Reductase : Another study involved the directed evolution of carbonyl reductase RtSCR9 from Rhodosporidium toruloides for improved activity in the synthesis of tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate. Mutagenesis techniques led to variants with significantly enhanced specific activity and catalytic efficiency (Liu et al., 2017).

Enantioselective Analysis and Pharmacokinetics

  • Stereoselective Analysis in Human Plasma : A study on fluvastatin, a racemic mixture of (+)-3R,5S and (-)-3S,5R stereoisomers, found that the (+)-(3R,5S)-fluvastatin isomer mainly inhibits HMG-CoA reductase. The study developed a method for analyzing fluvastatin isomers in human plasma, which could be applied to studies on kinetic disposition (Lanchote et al., 2001).

  • Pharmacokinetic Studies : The enantiomers of fluvastatin, including the (3R,5S)-isomer, have been studied for their pharmacokinetics in various settings, such as in diabetic rats and in interaction with other drugs. These studies provide insights into the stereoselective disposition and drug-drug interactions of fluvastatin (Rocha et al., 2002; Boralli et al., 2009).

Antioxidative Effects and Activity

  • Antioxidative Activity : Research comparing the antioxidative effects of enantiomers of fluvastatin revealed that both 3R,5S and 3S,5R enantiomers exhibit similar effects in inhibiting copper ion-induced oxidation of human low-density lipoprotein (LDL). This suggests a potential anti-atherosclerotic effect through their antioxidative activities (Suzumura et al., 1999).

  • Mechanism of Antioxidative Activity : A study focused on understanding the mechanism of antioxidative activity of fluvastatin and its derivatives, identifying the active site responsible for this activity (Nakamura et al., 2000).

Stereoselective Synthesis and Process Improvement

  • Improved Manufacturing Process : Research on an improved manufacturing process for fluvastatin, including the synthesis of its stereoisomers, has been conducted to optimize the production process and reduce costs (Fuenfschilling et al., 2007).

  • Synthesis of trans-(3R,5S)-Atorvastatin : A study reported on the synthesis of trans-(3R,5S)-atorvastatin, demonstrating the stereoselective preparation of this compound (Choi et al., 2011).

Zukünftige Richtungen

The future directions for “(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester” lie in its use in the synthesis of statins. The development of more efficient and sustainable synthesis methods, such as the use of flow microreactors , could improve the production of this compound.

Eigenschaften

IUPAC Name

tert-butyl 2-[(4R,6S)-6-[(E)-2-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38FNO4/c1-20(2)33-26-11-9-8-10-25(26)29(21-12-14-22(32)15-13-21)27(33)17-16-23-18-24(36-31(6,7)35-23)19-28(34)37-30(3,4)5/h8-17,20,23-24H,18-19H2,1-7H3/b17-16+/t23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKLFNQKKUKAQS-KAAYJFPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC3CC(OC(O3)(C)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H]3C[C@@H](OC(O3)(C)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.